

threo-dihydrobupropion hydrochloride CAS number and properties

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Compound of Interest

Compound Name: *Threo-dihydrobupropion hydrochloride*

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A Technical Guide to threo-dihydrobupropion hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **threo-dihydrobupropion hydrochloride**, a major active metabolite of the antidepressant and smoking cessation aid, bupropion. This document details its chemical identity, physicochemical and pharmacological properties, and relevant experimental protocols, presented in a format tailored for the scientific community.

Chemical Identity and Properties

threo-dihydrobupropion is a substituted amphetamine derivative and a primary metabolite of bupropion.^[1] It is formed through the reduction of bupropion's ketone group.^[1] Due to the presence of two chiral centers, threo-dihydrobupropion exists as a pair of enantiomers. The CAS Numbers for various forms of **threo-dihydrobupropion hydrochloride** are listed below.

CAS Numbers

Form	CAS Number	Reference(s)
(1R,2R)-enantiomer hydrochloride	153365-82-3	[2]
(1S,2S)-enantiomer hydrochloride	292055-71-1	[3]
Racemic mixture hydrochloride	80478-42-8	
Unspecified stereoisomer hydrochloride	357637-18-4	[4][5]

Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₁₃ H ₂₁ Cl ₂ NO (HCl Salt)	[2][4]
C ₁₃ H ₂₀ ClNO (Free base)	[2]	
Molecular Weight	278.22 g/mol (HCl Salt)	[2]
241.76 g/mol (Free base)	[1][2]	
IUPAC Name	(1R,2R)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol hydrochloride	[2]
Solubility	Soluble in Methanol	[2]
Storage Condition	2-8 °C	[2]

Pharmacological Properties

threo-dihydrobupropion contributes significantly to the pharmacological activity of its parent drug, bupropion.[1] Its plasma exposure is approximately 7-fold higher than that of bupropion at steady-state.[6][7]

Mechanism of Action

threo-dihydrobupropion is a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] It also acts as a negative allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[1]

Pharmacokinetics

Parameter	Value	Reference(s)
Protein Binding	42%	[1][8]
Elimination Half-life	Approximately 37 hours	[1]
Metabolism	Primarily metabolized by CYP2B6 and CYP2C19 to threo-4'-hydroxy-hydrobupropion, and also undergoes glucuronidation.	[1][9]

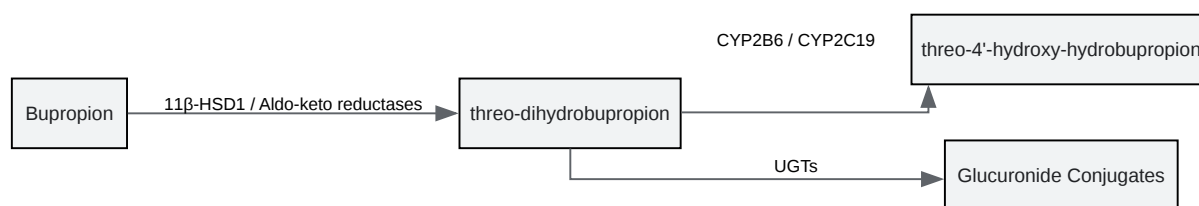
Potency

Target	IC ₅₀ (rat)	Reference(s)
Norepinephrine Transporter (NET)	16 μ M	[1]
Dopamine Transporter (DAT)	47 μ M	[1]
Serotonin Transporter (SERT)	67 μ M	[1]
$\alpha_3\beta_4$ Nicotinic Acetylcholine Receptor	14 μ M	[1]

In mouse models of depression, threo-dihydrobupropion exhibits about 20% to 50% of the potency of bupropion.[1]

Metabolic Pathway of Bupropion to threo-dihydrobupropion

The metabolic conversion of bupropion to its major active metabolites is a critical aspect of its pharmacology. The following diagram illustrates the primary metabolic pathway leading to the formation and subsequent metabolism of threo-dihydrobupropion.



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Caption: Metabolic pathway of bupropion to threo-dihydrobupropion.

Experimental Protocols

Stereoselective Quantification of threo-dihydrobupropion in Human Plasma by LC-MS/MS

This section details a validated method for the simultaneous separation and quantification of the enantiomers of bupropion and its major metabolites, including threo-dihydrobupropion, in human plasma.^{[7][10]}

- To a 50 µL aliquot of human plasma, add an internal standard solution.
- Precipitate plasma proteins by adding 20% trichloroacetic acid.
- Vortex the mixture thoroughly.
- Centrifuge to pellet the precipitated proteins.
- Transfer the supernatant for LC-MS/MS analysis.

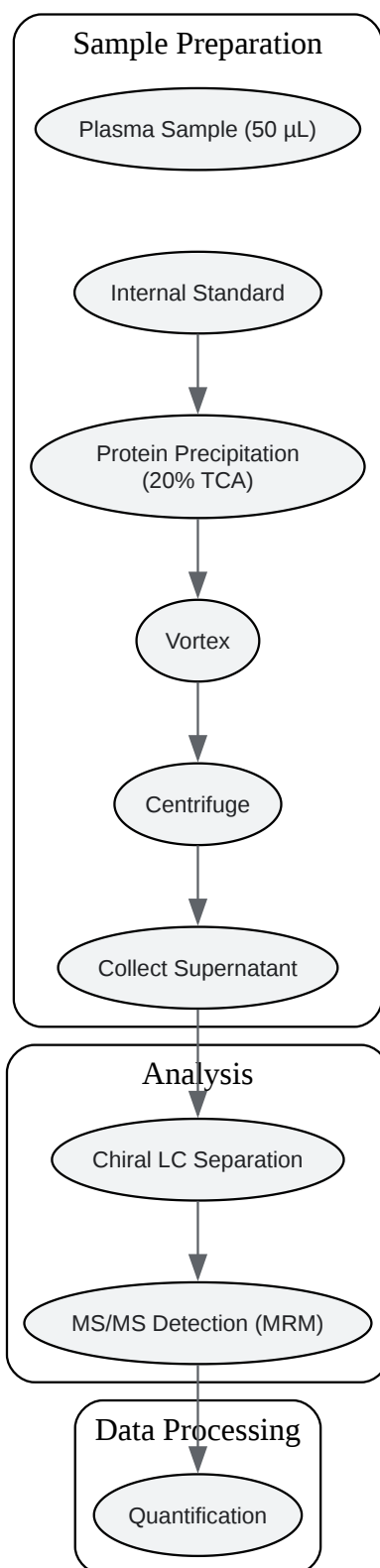
Parameter	Specification
Column	α ₁ -acid glycoprotein (AGP) chiral column
Mobile Phase A	20 mM aqueous ammonium formate, pH 5.0
Mobile Phase B	Methanol
Flow Rate	0.22 mL/min
Gradient	10% B for 0.5 min, linear gradient to 20% B until 1 min, hold at 20% B until 5 min, linear gradient to 50% B until 8 min, re-equilibrate to initial conditions until 12 min.

Parameter	Specification
Ionization Mode	Positive Ion Electrospray (ESI+)
Detection Mode	Multiple Reaction Monitoring (MRM)

The limits of quantification for (1S,2S)- and (1R,2R)-threo-dihydrobupropion were found to be 1 ng/mL.[\[10\]](#)

Experimental Workflow

The following diagram illustrates the experimental workflow for the quantification of threo-dihydrobupropion in plasma samples.



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Caption: Workflow for LC-MS/MS analysis of threo-dihydrobupropion.

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